N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
Benzothiazole derivatives have been studied extensively due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary. For example, one derivative was found to have a melting point of 254–256 °C .Scientific Research Applications
Pharmacological Activity and Synthesis
Novel Compounds with Potential Anticancer Activity
Research has led to the synthesis of new compounds, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, showing promise as anticancer agents. These compounds were prepared with good yields and demonstrated significant anticancer activity during screening, highlighting their potential as new therapeutic agents (Horishny et al., 2020).
Antimicrobial Agents
A series of compounds, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, were synthesized and screened for their in vitro antibacterial and antifungal activities. The studies found that these compounds had significant activity against various pathogens, indicating their potential as new antimicrobial agents (Desai et al., 2011).
Methodological Advances in Organic Synthesis
Synthesis of Heterocyclic Compounds
Research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the versatility of N-(6-ethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride as a precursor in organic synthesis. These studies provide new pathways for the synthesis of heterocyclic compounds with significant biological activities (Abu‐Hashem et al., 2020).
Development of Molluscicidal Compounds
The synthesis and evaluation of new thiazolo[5,4-d]pyrimidines with molluscicidal properties mark another significant application. These compounds were synthesized and shown to be effective against the intermediate host of schistosomiasis, offering new avenues for controlling this parasitic disease (El-bayouki & Basyouni, 1988).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S.ClH/c1-3-15-4-5-16-18(13-15)28-20(21-16)24(7-6-23-8-10-26-11-9-23)19(25)17-12-14(2)22-27-17;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULZAWDHSLFTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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